

# Application Notes and Protocols for Measuring Hydro-UCB35625 Efficacy

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## Compound of Interest

Compound Name: Hydro-UCB35625

Cat. No.: B10796804

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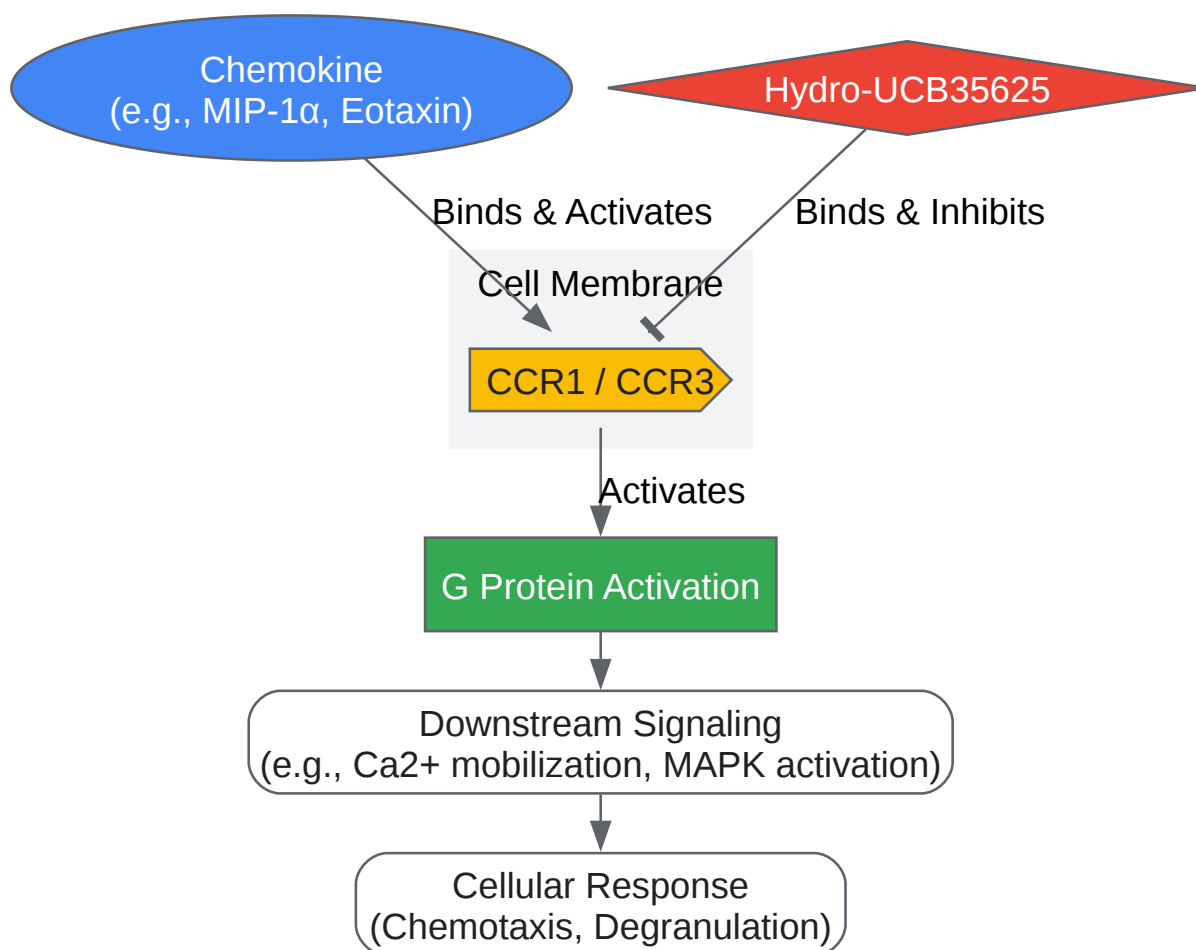
## Introduction

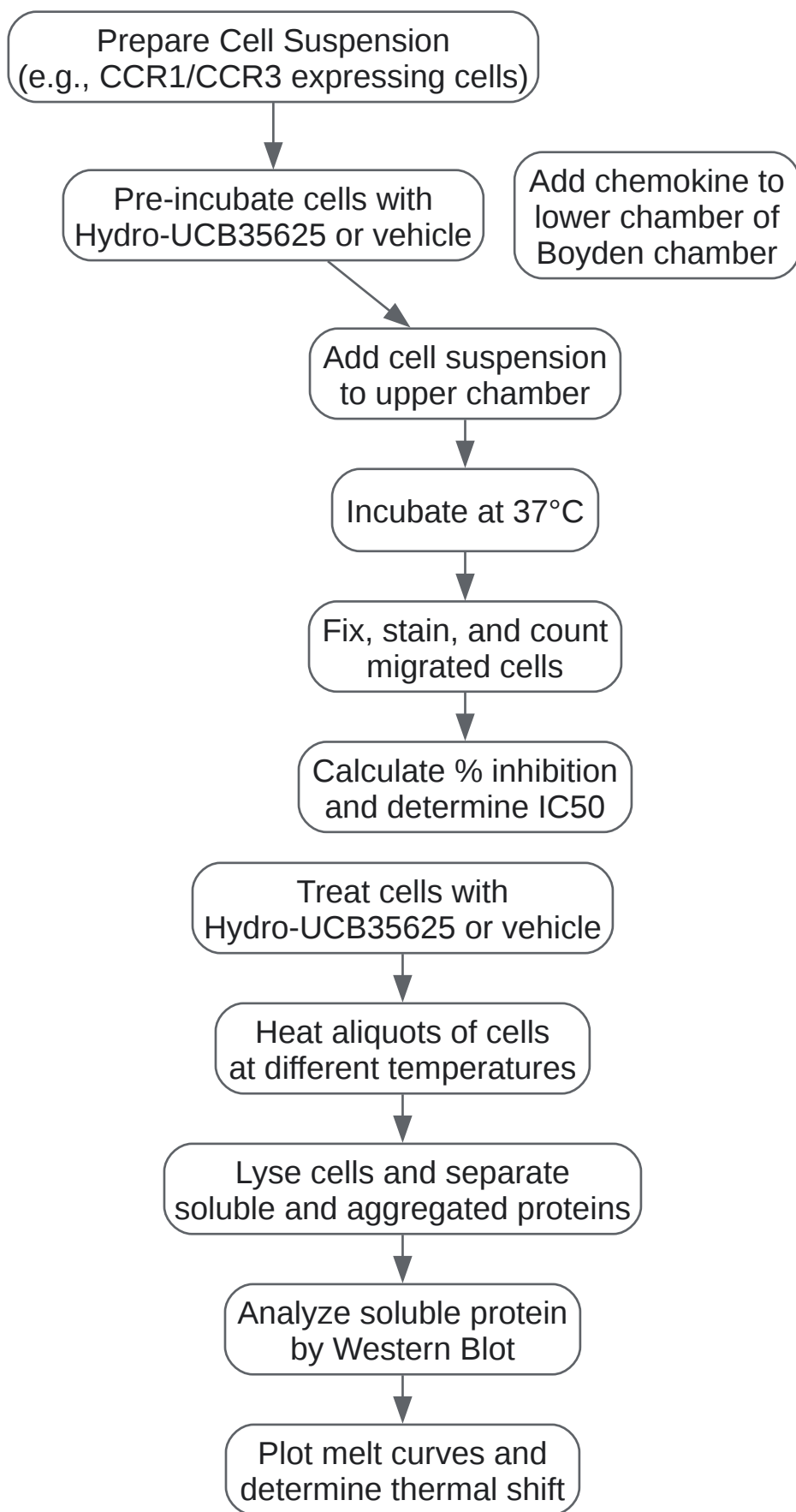
**Hydro-UCB35625** is a potent, small-molecule antagonist of the chemokine receptors CCR1 and CCR3.<sup>[1][2]</sup> These receptors are key players in the inflammatory response, particularly in the recruitment of eosinophils, and are implicated in various inflammatory diseases such as asthma.<sup>[1][3]</sup> UCB35625 has also been shown to inhibit CCR3-mediated entry of HIV-1 into cells.<sup>[1][3]</sup> Accurate and robust methods for measuring the efficacy of **Hydro-UCB35625** are crucial for its preclinical and clinical development.

These application notes provide detailed protocols for a range of in vitro, cell-based, and biophysical assays to characterize the efficacy of **Hydro-UCB35625**. The protocols are designed to be a practical guide for researchers in academic and industrial settings.

## Chemokine Receptor Signaling Pathway

CCR1 and CCR3 are G protein-coupled receptors (GPCRs). Upon binding of their cognate chemokines (e.g., MIP-1 $\alpha$  for CCR1; eotaxin for CCR3), these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. This typically involves the activation of heterotrimeric G proteins, leading to downstream effects such as calcium mobilization, activation of protein kinase C (PKC), and ultimately, cellular responses like chemotaxis and degranulation. **Hydro-UCB35625** is thought to act as an antagonist by binding to the receptor and preventing this activation cascade.<sup>[1]</sup>





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## References

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- 2. rndsystems.com [rndsystems.com]
- 3. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry. | Sigma-Aldrich [sigmaaldrich.com]
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